

Application Notes & Protocols: Synthesis of Tenofovir Disoproxil Fumarate Utilizing Iodomethyl Isopropyl Carbonate

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Compound of Interest

Compound Name: *Iodomethyl isopropyl carbonate*

Cat. No.: B3050426

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Abstract and Introduction

Tenofovir disoproxil fumarate (TDF) is a cornerstone of antiretroviral therapy for HIV-1 and chronic hepatitis B infections.[1][2] It is an orally administered prodrug of Tenofovir, a potent nucleotide analogue reverse transcriptase inhibitor (NRTI).[3] The parent drug, Tenofovir, exhibits poor membrane permeability and low oral bioavailability due to its dianionic phosphonate group at physiological pH.[4] To overcome this limitation, the phosphonate moiety is masked with two lipophilic isopropoxycarbonyloxymethyl (disoproxil) groups. These groups are cleaved by esterases in the body to release the active Tenofovir intracellularly, which is then phosphorylated to the active metabolite, tenofovir-diphosphate.[2][4][5]

The crucial step in this elegant prodrug strategy is the efficient and high-yield esterification of Tenofovir's phosphonic acid group. This document provides a detailed protocol for the synthesis of Tenofovir disoproxil, focusing on the use of **Iodomethyl isopropyl carbonate** as the key alkylating agent. This reagent offers enhanced reactivity compared to its chloro-analogue, potentially leading to improved reaction kinetics and yields.[6][7] We will explore the underlying reaction mechanism, provide a step-by-step synthesis and purification protocol, and detail the necessary analytical methods for process monitoring and quality control.

Scientific Rationale and Reaction Mechanism

The synthesis of Tenofovir disoproxil is a nucleophilic substitution reaction, specifically an O-alkylation of a phosphonic acid.

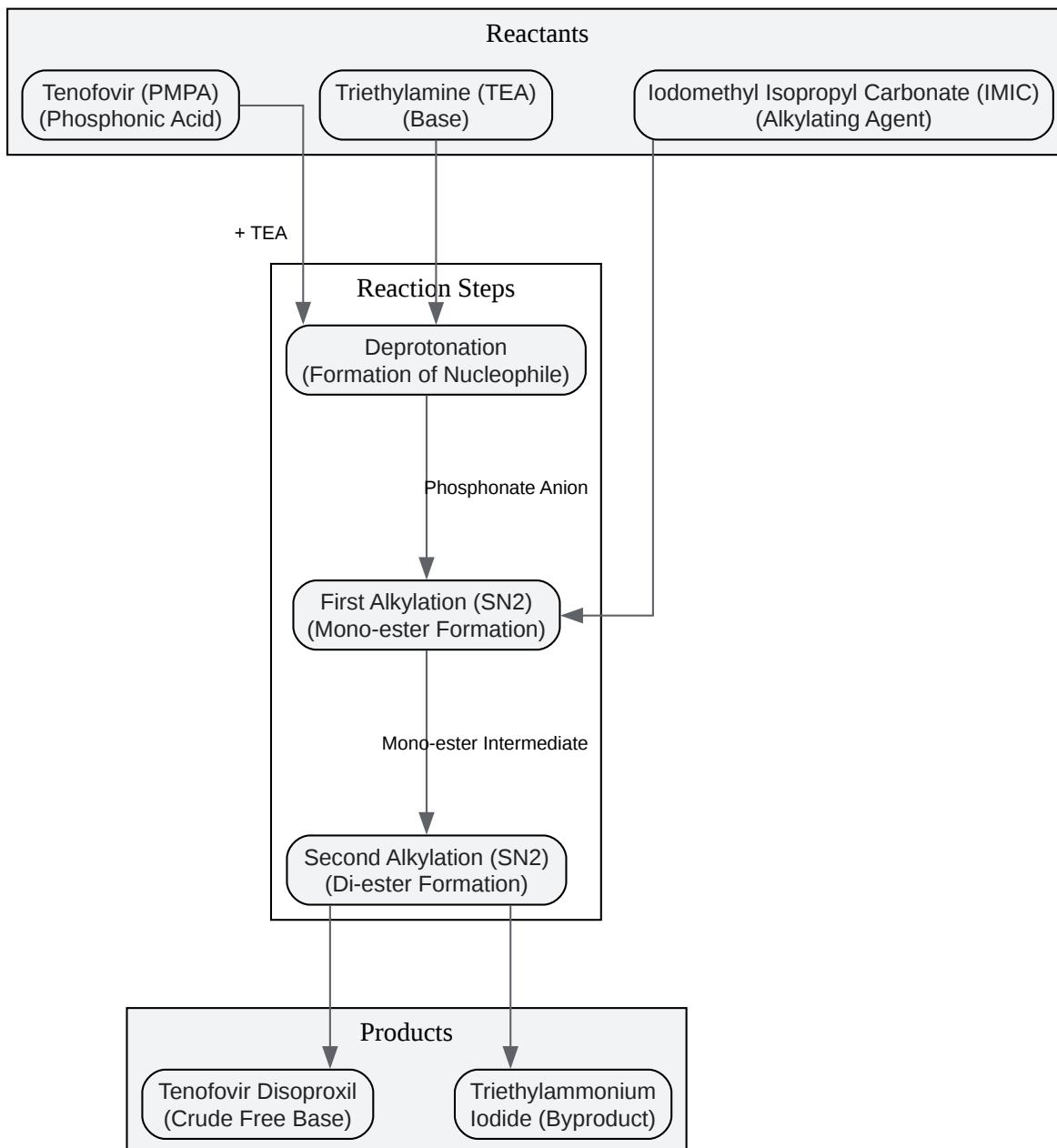
2.1 The Role of the Base and Solvent The reaction begins with the deprotonation of the phosphonic acid groups of Tenofovir (PMPA). A non-nucleophilic organic base, such as triethylamine (TEA), is typically used. The two acidic protons on the phosphonic acid are sequentially removed, generating a phosphonate anion. This anion is a potent nucleophile, ready to attack the electrophilic alkylating agent.

Due to the poor solubility of Tenofovir and its salts, a polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) is essential.^[8] NMP effectively solvates the ionic intermediates without participating in the reaction. Initially, adding the base to a suspension of Tenofovir in NMP leads to dissolution, followed by the precipitation of the triethylammonium salts of Tenofovir.^[8]

2.2 The Alkylating Agent: Iodomethyl Isopropyl Carbonate Iodomethyl isopropyl carbonate serves as the electrophile. The carbon atom attached to the iodine is electron-deficient due to the electronegativity of the adjacent oxygen and the excellent leaving group ability of iodide. The phosphonate anion attacks this electrophilic carbon, displacing the iodide and forming the desired phosphonate ester bond. This process occurs twice to yield the final diester, Tenofovir disoproxil.

While many literature processes cite the use of chloromethyl isopropyl carbonate (CMIC)^{[3][9]} ^[10], the iodo-derivative (IMIC) is significantly more reactive. Iodine is a larger, more polarizable, and better leaving group than chlorine, which accelerates the rate of the S_N2 reaction. IMIC can be prepared from CMIC via a Finkelstein reaction with sodium iodide.^{[6][7]}

2.3 Reaction Pathway Diagram

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Caption: Reaction mechanism for the synthesis of Tenofovir Disoproxil.

Materials and Reagents

Reagent / Material	Grade	Supplier	Notes
(R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir/PMPA)	>99% Purity	Commercial	Starting Material. Must be anhydrous.
Iodomethyl isopropyl carbonate (IMIC)	>98% Purity	Commercial	Highly reactive alkylating agent. Handle with care.
Triethylamine (TEA)	Anhydrous, >99.5%	Commercial	Must be dry. Use freshly distilled or from a sealed bottle.
N-Methyl-2-pyrrolidone (NMP)	Anhydrous, >99.5%	Commercial	Reaction solvent. Must be dry.
Dichloromethane (DCM)	ACS Grade	Commercial	Extraction solvent.
Isopropyl Alcohol (IPA)	ACS Grade	Commercial	Solvent for salt formation and crystallization.
Fumaric Acid	>99% Purity	Commercial	For forming the fumarate salt.
Deionized Water	Type II	In-house	Used for aqueous wash steps.
Magnesium Sulfate	Anhydrous	Commercial	Drying agent.

Experimental Protocols

4.1 Overall Synthesis Workflow

Caption: High-level workflow for TDF synthesis.

4.2 Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Part A: Esterification to Tenofovir Disoproxil (Free Base)

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Tenofovir (PMPA) (e.g., 10.0 g, 1.0 eq).
- **Solvent and Base Addition:** Add anhydrous N-methyl-2-pyrrolidone (NMP) (e.g., 30 mL) and anhydrous triethylamine (TEA) (e.g., 2.2 eq).
- **Initial Stirring:** Begin stirring the suspension under a nitrogen atmosphere. Heat the mixture to approximately 60°C. Stir for 30 minutes. The suspension should initially dissolve and may then form a thicker slurry of the TEA salt.^[8]
- **Alkylation Agent Addition:** Slowly add **Iodomethyl isopropyl carbonate** (IMIC) (e.g., 4.5 eq) to the reaction mixture over 20-30 minutes, maintaining the internal temperature between 50-60°C.
- **Reaction:** Maintain the reaction at 55-60°C for 4-6 hours. The reaction mixture should become a clear solution as the product forms.^{[8][9]}
- **Monitoring:** Monitor the reaction progress using HPLC or TLC (Mobile phase: ethyl acetate/methanol 9:1 v/v).^[11] The reaction is considered complete when the starting material and mono-ester intermediate are below the target threshold.

Part B: Work-up and Isolation

- **Cooling:** Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to 5-10°C.
- **Quenching:** Slowly quench the reaction by adding pre-chilled deionized water (e.g., 50 mL). Maintain the temperature below 20°C during the addition.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

- **Washing:** Combine the organic layers and wash with deionized water (2 x 30 mL) to remove residual NMP and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure (rotary evaporator) to yield Tenofovir disoproxil as a viscous, oily residue.[9]

Part C: Fumarate Salt Formation and Purification

- **Dissolution:** Dissolve the crude oily residue in isopropyl alcohol (IPA) (e.g., 70 mL).
- **Addition of Fumaric Acid:** Add fumaric acid (1.0 eq) to the solution.
- **Heating:** Heat the mixture to 50-55°C and stir until all solids are completely dissolved.[9]
- **Crystallization:** Slowly cool the clear solution to room temperature, then further cool to 0-5°C in an ice bath. Maintain this temperature with gentle stirring for at least 4 hours to induce crystallization.[9][12]
- **Isolation:** Collect the precipitated white crystalline solid by vacuum filtration.
- **Washing:** Wash the filter cake with a small amount of cold IPA.
- **Drying:** Dry the product under vacuum at 40-50°C to a constant weight to yield pure Tenofovir disoproxil fumarate. A typical yield is in the range of 50-65% from Tenofovir.

Analytical Quality Control

Analytical testing is critical to ensure the purity and identity of the synthesized TDF.

5.1 High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is the primary method for assessing purity and monitoring reaction progress.

Parameter	Condition
Column	C18, 5 µm, 4.6 x 250 mm
Mobile Phase	Methanol : Phosphate Buffer (pH 5.0) (90:10 v/v)[13]
Flow Rate	1.2 mL/min[13]
Detection	UV at 260 nm[13][14]
Injection Volume	20 µL
Expected Retention Time	~2.1 min[13]

5.2 UV-Visible Spectrophotometry A rapid method for confirming the presence of the adenine chromophore.

Parameter	Condition
Solvent	Methanol or Water[14][15]
Scan Range	200 - 400 nm[14][16]
λ _{max} (Maximum Absorbance)	~260 nm[14][15]
Concentration Range	2 - 10 µg/mL for linearity check[14]

Troubleshooting

Issue	Potential Cause	Suggested Solution
Incomplete Reaction	1. Insufficiently dried reagents/solvents. 2. Low reaction temperature. 3. Insufficient reaction time.	1. Ensure use of anhydrous grade materials. 2. Verify internal reaction temperature is 55-60°C. 3. Extend reaction time and monitor by HPLC.
Low Yield	1. Inefficient extraction. 2. Product loss during crystallization. 3. Side reactions (e.g., N-alkylation).	1. Perform an additional extraction of the aqueous layer. 2. Ensure slow cooling and adequate crystallization time. 3. Control temperature carefully during IMIC addition.
Oily Product After Crystallization	1. Incomplete removal of NMP. 2. Presence of unreacted intermediates.	1. Perform an additional aqueous wash during work-up. 2. Purify the crude base by column chromatography before salt formation.
Product Fails Purity Spec	1. Impurities in starting materials. 2. Inefficient purification.	1. Verify purity of Tenofovir and IMIC before use. 2. Perform a re-crystallization of the final product from IPA. [9] [17]

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